Copper telluride (CuTe)

説明

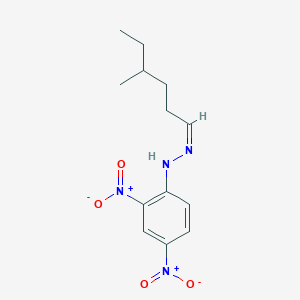

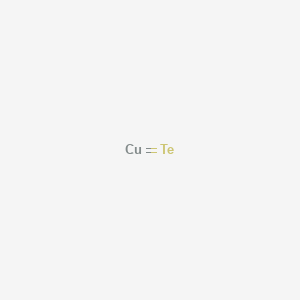

Copper telluride (CuTe) is an inorganic compound with the chemical formula CuTe . It appears as blue crystals and is stable in the air at room temperature . It has potential applications in thermoelectric elements and in solar cells, where it is alloyed with cadmium telluride to create a heterojunction .

Synthesis Analysis

Copper telluride can be synthesized by reacting elemental copper and tellurium with a molar ratio of 2:1 at 1200 °C in a vacuum . Other methods include electrodeposition in low-pH aqueous electrolyte baths with various ion-source concentrations , and a solvothermal reaction between a colloidal dispersion of dodecylsulfate intercalated copper hydroxide layers in ethylene glycol and an alkaline solution of TeO2 .

Molecular Structure Analysis

Copper telluride has a hexagonal crystal structure with a lattice constant of a = 0.419 nm, c = 0.729 nm . A submonolayer phase of copper telluride on Cu(111) with (5×√3)rect periodicity and coverage of 0.40 ML tellurium (Te) has been detected .

Chemical Reactions Analysis

Copper telluride thin films can be synthesized at various potentials in each bath, exhibiting different composition ratios and structures . They show a variety of electrical and thermoelectric properties, including different electrical conductivities, carrier concentrations, mobilities, and Seebeck coefficients .

Physical And Chemical Properties Analysis

Copper telluride has a molar mass of 254.69 g/mol, a density of 4.6 g/cm3, and a melting point of 1,127 °C . It is insoluble in water . The copper telluride thin films synthesized at various potentials in each bath exhibit different composition ratios and structures .

科学的研究の応用

Thermoelectric Materials

Copper telluride has been identified as a promising thermoelectric material due to its p-type semiconductor properties . It is capable of converting temperature differences directly into electric voltage and vice versa. This property is particularly useful in power generation from waste heat recovery and in refrigeration without moving parts.

Quantum Dot Technology

Quantum dots: made from copper telluride have narrow emission spectra, which can be tuned for specific wavelengths . These quantum dots are used in advanced optical applications, including bio-imaging, where their size-dependent optical properties are crucial.

Electrodeposition for Electronics

The electrodeposition of copper telluride thin films is significant in electronics . These films are used in various electronic components due to their electrical and thermoelectric properties. The precise control over the composition during electrodeposition allows for tailoring the material’s electrical characteristics.

Battery Technology

In the realm of battery technology , copper telluride is explored for its potential in enhancing battery performance . Its semiconductor nature and electrical properties make it a candidate for use in electrodes and other battery components.

Plasmonics

The field of plasmonics benefits from the optical properties of copper telluride . Plasmonic devices, which exploit the oscillations of free electrons stimulated by light, can be improved using materials like CuTe to achieve better control over light at the nanoscale.

Photovoltaics

Copper telluride’s interaction with light and its semiconductor properties make it a valuable material for photovoltaic cells . The CuTe/Cu interfaces are of particular interest for their potential to enhance the efficiency of solar cells.

Surface Reconstruction Studies

The study of surface reconstruction is another application where copper telluride plays a role . Researchers use CuTe to understand the changes that occur on the surface of materials, which is critical for the development of new materials with desired surface properties.

Electrical Discharge Machining (EDM)

In EDM , an alloy of tellurium copper is used to replace copper when grinding wheel loading occurs during fine finishing of the electrode . This alloy retains the properties of copper in the EDM process, providing a more efficient machining operation.

作用機序

Target of Action

Copper telluride (CuTe) primarily targets bacterial cells, particularly Gram-negative bacteria .

Mode of Action

CuTe nano-clusters, which resemble grape clusters with rough surfaces, adhere tightly to bacterial surfaces . This interaction leads to the leakage of various intracellular components, including nucleic acid, proteins, and potassium . On Cu substrates, Te induces the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer by replacing 4 Cu atoms per unit cell with two Te atoms .

Biochemical Pathways

The bactericidal activity of CuTe involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH) . These processes lead to oxidative stress in bacterial cells, disrupting their normal function and leading to cell death .

Pharmacokinetics

Cute nano-clusters are well dispersable in water , which may enhance their bioavailability and distribution in biological systems.

Result of Action

The action of CuTe results in ultra-high sterilization efficacy at ultra-low concentration . It effectively inhibits the development of bacterial biofilms and drastically reduces bacterial numbers in a mouse model with lethal intraperitoneal infection, increasing the mouse survival rate to 90% .

Action Environment

The action of CuTe can be influenced by environmental factors such as temperature and the presence of an oxidizer . For instance, the oxidation of copper telluride to the most stable tellurate (Cu3TeO6) occurs at low temperatures . The increase in roasting temperature above 900 °C and the presence of an oxidizer favor the decomposition of copper orthotellurate .

将来の方向性

Copper telluride has attracted increasing attention in recent years for potential thermoelectrics, quantum dot, battery, and plasmonics applications . The development of highly potent bactericidal inorganic formulations with simplified structure, multiple antibacterial mechanisms, and promising application potential is encouraging .

特性

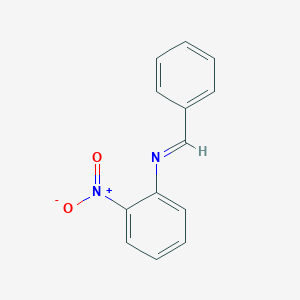

IUPAC Name |

tellanylidenecopper | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCHKAUWIRYEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuTe | |

| Record name | copper(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893166 | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper telluride (CuTe) | |

CAS RN |

12019-23-7 | |

| Record name | Copper telluride (CuTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper telluride (CuTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。